molecular formula C19H17N3O4 B2434585 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034381-39-8

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2434585
CAS No.: 2034381-39-8
M. Wt: 351.362
InChI Key: ZEQSGQLQQXWGPZ-UHFFFAOYSA-N
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Description

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, an azetidin-3-yl group, and a pyridin-2-yloxybenzoyl moiety

Properties

IUPAC Name

1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17-7-8-18(24)22(17)14-11-21(12-14)19(25)13-4-3-5-15(10-13)26-16-6-1-2-9-20-16/h1-6,9-10,14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSGQLQQXWGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The 3-(pyridin-2-yloxy)benzoyl fragment is synthesized via Ullmann-type coupling:

Procedure :

  • React 3-hydroxybenzoic acid (1.0 equiv) with 2-chloropyridine (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as base.
  • Heat at 120°C for 12 hours under nitrogen.
  • Acidify with HCl (1M) and extract with ethyl acetate.
  • Purify via recrystallization (ethanol/water) to yield white crystals (78% yield).

Key Data :

Parameter Value
Reaction Temperature 120°C
Yield 78%
Purity (HPLC) >99%

Azetidine Ring Construction

From Azetidin-3-ol Derivatives

Azetidin-3-ol serves as a versatile intermediate:

Step 1: Protection

  • Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane with imidazole (85% yield).

Step 2: Acylation

  • React TBS-protected azetidin-3-ol with 3-(pyridin-2-yloxy)benzoyl chloride (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv). Stir at 0°C→25°C for 6 hours (92% yield).

Step 3: Deprotection

  • Remove TBS group using tetrabutylammonium fluoride (TBAF) in THF (quantitative yield).

Alternative Route: Reductive Amination

For azetidin-3-amine synthesis:

  • React γ-amino alcohol (e.g., 3-aminopropanol) with benzaldehyde to form a Schiff base.
  • Reduce with sodium cyanoborohydride (NaBH3CN) in methanol (pH 5.0) to yield azetidin-3-amine (68% yield).

Pyrrolidine-2,5-dione Formation

Imide Cyclization

Maleic anhydride reacts with primary amines to form pyrrolidine-2,5-diones:

Procedure :

  • Dissolve 1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-amine (1.0 equiv) in anhydrous THF.
  • Add maleic anhydride (1.2 equiv) and stir at 25°C for 2 hours.
  • Heat to reflux (80°C) for 6 hours to cyclize.
  • Isolate via silica gel chromatography (hexane/ethyl acetate) to obtain the dione (62% yield).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on maleic anhydride, followed by intramolecular cyclization (Figure 2).

Microwave-Assisted Synthesis

To enhance efficiency:

Condition Conventional Microwave
Time 6 hours 20 minutes
Yield 62% 88%
Purity 95% 99%

Final Coupling Strategies

Mitsunobu Reaction

Couple azetidin-3-ol with pyrrolidine-2,5-dione:

  • React 1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-ol (1.0 equiv) with pyrrolidine-2,5-dione (1.2 equiv) in THF.
  • Add diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv).
  • Stir at 25°C for 24 hours (55% yield).

Limitation : Moderate yield due to steric hindrance.

Nucleophilic Substitution

Activate the hydroxyl group as a leaving group:

  • Convert 1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-ol to mesylate using methanesulfonyl chloride (MsCl).
  • React with pyrrolidine-2,5-dione enolate (generated with NaH) in DMF at 80°C (72% yield).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Imide Cyclization 62% 95% One-pot synthesis
Microwave-Assisted 88% 99% Rapid, high efficiency
Mitsunobu 55% 90% Mild conditions
Nucleophilic 72% 98% Scalable

Challenges and Optimization Strategies

  • Azetidine Ring Strain : Use low-temperature reactions to prevent ring-opening.
  • Regioselectivity : Employ directing groups (e.g., nitro) during benzoylation.
  • Purification : Utilize reverse-phase HPLC for polar intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-yloxybenzoyl moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Similar compounds have been documented to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The ability to modulate inflammatory responses positions this compound as a potential treatment for chronic inflammatory diseases.
  • Antimicrobial Properties : Its structure allows it to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

Case Study 1: Anticancer Properties

A study demonstrated that derivatives similar to 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation .

Case Study 2: Anti-inflammatory Activity

Research indicated that compounds with a similar structure could effectively reduce inflammation in animal models by modulating cytokine production. This suggests potential therapeutic applications in treating diseases like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may exhibit similar biological activities.

    Azetidin-3-yl Compounds: Compounds containing the azetidin-3-yl group are often studied for their antimicrobial properties.

    Pyridin-2-yloxybenzoyl Derivatives: These derivatives are known for their potential therapeutic applications.

Uniqueness

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that incorporates various functional groups, including a pyridin-2-yloxy moiety and an azetidine ring. This compound is notable for its diverse biological activities, which are attributed to its unique structural features. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O4C_{19}H_{17}N_{3}O_{4}, with a molecular weight of 351.4 g/mol. The compound features a pyrrolidine-2,5-dione core, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₄
Molecular Weight351.4 g/mol
CAS Number2034381-39-8

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have been identified as potential inhibitors of bacterial targets such as penicillin-binding proteins (PBPs), particularly PBP3 in Pseudomonas aeruginosa . This suggests that the compound may also possess similar inhibitory effects against multidrug-resistant bacteria.

Anticancer Activity

The antiproliferative effects of related compounds have been documented in various studies, highlighting their potential as anticancer agents. For example, derivatives of pyrrolidine have shown promising results in inhibiting cancer cell lines, including breast and colon cancers . The mechanism of action may involve the disruption of cellular processes essential for cancer cell survival.

Enzyme Inhibition

The compound's structural components may facilitate interactions with specific enzymes, leading to inhibition. In particular, pyrrolidine-based compounds have been explored for their ability to inhibit tyrosine phosphatases and other critical enzymes involved in signaling pathways that regulate cell growth and proliferation . Such interactions could be crucial for developing targeted therapies for diseases characterized by dysregulated enzyme activity.

Study on Antibacterial Activity

A focused study investigated the antibacterial properties of pyrrolidine derivatives against Pseudomonas aeruginosa. The findings revealed that certain modifications to the pyrrolidine core significantly enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy against resistant strains .

Evaluation of Antiproliferative Effects

In another study evaluating the antiproliferative activity of related compounds against various cancer cell lines, it was found that modifications to the benzoyl and pyridine moieties could lead to increased potency. This indicates a potential pathway for optimizing this compound as an anticancer agent .

Q & A

Basic: What synthetic strategies are recommended for preparing pyrrolidine-2,5-dione derivatives with azetidine and pyridine moieties?

Synthesis of such hybrid structures often involves multi-step reactions. For azetidine-containing analogs, microwave-assisted synthesis under controlled temperature (e.g., 150°C in DMF with potassium carbonate) can improve reaction efficiency and yield . Key intermediates like 2-pyrrolidine-1-yl-benzaldehydes are synthesized via nucleophilic substitution, followed by functionalization with pyridine-2-yloxy groups using coupling agents. Post-synthetic purification via column chromatography and characterization by 1H^1H NMR (e.g., δ 8.61–7.47 ppm for pyridine protons) is critical to confirm regiochemistry .

Advanced: How can researchers optimize the selectivity of pyrrolidine-2,5-dione derivatives for GABA-transaminase inhibition?

Structural optimization should focus on substituent effects at the azetidine and pyridine rings. For example, bulky electron-withdrawing groups (e.g., 4-bromophenyloxy) enhance GABA-transaminase inhibition (IC50_{50} = 5.2 mM) compared to unsubstituted analogs (IC50_{50} = 160.4 mM) by reducing steric hindrance at the enzyme’s active site . Fluorometric assays using vigabatrin as a reference standard are recommended to validate activity. Computational docking studies (e.g., AutoDock Vina) can further predict binding affinities to prioritize candidates for synthesis .

Basic: What analytical techniques are essential for characterizing the stereochemistry of azetidine-pyrrolidine-dione hybrids?

X-ray crystallography (e.g., using Cu-Kα radiation) resolves absolute configurations, as demonstrated for related compounds like (E)-3-(oxolan-2-ylidene)-1-phenyl-pyrrolidine-2,5-dione . For routine analysis, 1H^1H-1H^1H COSY and NOESY NMR experiments clarify spatial relationships between azetidine and pyrrolidine protons. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formulas (e.g., C15_{15}H17_{17}N3_{3}O for pyridine-linked derivatives) .

Advanced: How can assay interference caused by thiol-reactive groups in pyrrolidine-2,5-dione derivatives be mitigated during HTS?

False positives in sulfhydryl-scavenging HTS assays arise from nonspecific thiol adduct formation. To address this:

  • Replace reactive thioether groups with stable ether or amide linkages .
  • Include control experiments with dithiothreitol (DTT) or glutathione to quantify thiol reactivity .
  • Use orthogonal assays (e.g., SPR or cellular uptake studies) to validate hits .

Basic: What are the structural determinants for dual 5-HT1A/SERT binding in pyrrolidine-2,5-dione derivatives?

Dual-target activity requires balancing lipophilicity and hydrogen-bonding capacity. 3-(1H-indol-3-yl) substitutions enhance 5-HT1A binding (Ki_i < 100 nM), while alkyl linkers (e.g., 4-(7-azaindole)-3,6-dihydropyridin-1-yl groups) improve SERT affinity. Radioligand displacement assays with 3H^3H-paroxetine (for SERT) and 3H^3H-8-OH-DPAT (for 5-HT1A) are standard for profiling .

Advanced: What catalytic systems are effective for enantioselective synthesis of chiral azetidine-pyrrolidine-dione scaffolds?

Fe2_2O3_3@SiO2_2/In2_2O3_3 nanocomposites enable asymmetric induction in Michael addition reactions, achieving >90% enantiomeric excess (ee) for allylidene derivatives . Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients is recommended for ee determination. Alternative methods include organocatalysts like proline derivatives in THF at -20°C .

Basic: How can researchers validate the metabolic stability of pyrrolidine-2,5-dione derivatives in preclinical studies?

Use microsomal incubation assays (human liver microsomes, 1 mg/mL protein) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Structural modifications like fluorination at the pyridine ring or azetidine N-methylation typically enhance metabolic stability by reducing CYP3A4-mediated oxidation .

Advanced: What strategies resolve contradictions in SAR data for pyrrolidine-2,5-dione-based enzyme inhibitors?

Discrepancies in structure-activity relationships (SAR) often stem from assay variability or off-target effects. Solutions include:

  • Standardizing assay protocols (e.g., fixed ATP concentrations for kinase assays) .
  • Applying machine learning models (e.g., Random Forest) to large datasets to identify confounding variables .
  • Synthesizing matched molecular pairs (e.g., varying only the pyridine substituent) to isolate critical pharmacophores .

Basic: What safety precautions are critical when handling azetidine-pyrrolidine-dione intermediates?

  • Avoid exposure to reactive acylating agents (e.g., trifluoroacetic anhydride) without PPE .
  • Store intermediates under inert gas (argon) to prevent oxidation of azetidine rings .
  • Follow GHS guidelines: P201 (obtain specialized instructions) and P210 (avoid ignition sources) .

Advanced: How can crystallographic data guide the design of water-soluble pyrrolidine-2,5-dione derivatives?

Crystal packing analysis (e.g., via Mercury software) identifies polar surface areas for solubilizing modifications. Introducing sulfonate groups at non-planar regions (e.g., azetidine C3) or PEG-linked side chains improves aqueous solubility without disrupting target binding, as shown for boronic acid derivatives (aqueous solubility >10 mg/mL) .

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